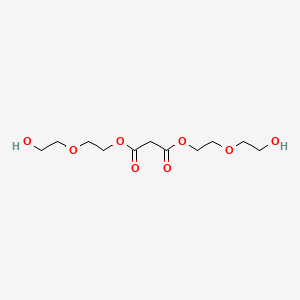
Bis(2-(2-hydroxyethoxy)ethyl) malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(2-hydroxyethoxy)ethyl) malonate: is an organic compound with the molecular formula C11H20O8 . It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-(2-hydroxyethoxy)ethyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-hydroxyethoxy)ethyl) malonate typically involves the esterification of malonic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain a high-quality product.
化学反応の分析
Types of Reactions:
Oxidation: Bis(2-(2-hydroxyethoxy)ethyl) malonate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted malonates with various functional groups.
科学的研究の応用
Chemistry: Bis(2-(2-hydroxyethoxy)ethyl) malonate is used as a building block in organic synthesis. It is employed in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into drug design and development processes to create new therapeutic agents.
Medicine: this compound has potential applications in medicinal chemistry. It can be used to synthesize prodrugs or active pharmaceutical ingredients (APIs) with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.
作用機序
The mechanism of action of Bis(2-(2-hydroxyethoxy)ethyl) malonate involves its reactivity as a malonate derivative. It can undergo decarboxylation to form reactive intermediates that participate in various chemical reactions. The hydroxyethoxy groups enhance its solubility and reactivity, allowing it to interact with different molecular targets and pathways.
類似化合物との比較
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, used as a reagent in organic chemistry.
Bis(2-hydroxyethyl) malonate: Similar to Bis(2-(2-hydroxyethoxy)ethyl) malonate but with shorter hydroxyethyl groups.
Uniqueness: this compound is unique due to its longer hydroxyethoxy groups, which provide enhanced solubility and reactivity compared to its simpler counterparts. This makes it particularly useful in applications requiring higher solubility and specific reactivity profiles.
特性
CAS番号 |
120675-12-9 |
|---|---|
分子式 |
C11H20O8 |
分子量 |
280.27 g/mol |
IUPAC名 |
bis[2-(2-hydroxyethoxy)ethyl] propanedioate |
InChI |
InChI=1S/C11H20O8/c12-1-3-16-5-7-18-10(14)9-11(15)19-8-6-17-4-2-13/h12-13H,1-9H2 |
InChIキー |
WBNBJGCTJVBFFR-UHFFFAOYSA-N |
正規SMILES |
C(COCCOC(=O)CC(=O)OCCOCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















